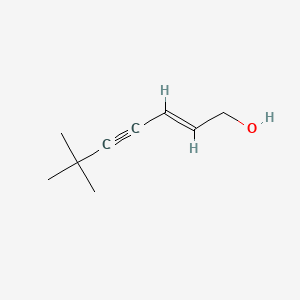
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a chemical compound with the molecular formula C9H14O and a molecular weight of 138.21 . It is used as an intermediate in the synthesis of N-Desmethyl Terbinafine, a metabolite of Terbinafine, an orally active, antimycotic allylamine related to naftifine .
Synthesis Analysis
The synthesis of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne involves the use of chloro-propylene of (E)-1-hydroxyl-3-, palladium catalyst, cuprous iodide, water, and n-Butyl Amine 99 . The reaction is carried out at 50-70°C, and the product is obtained after distillation, solvent extraction, and ammonia scrubbing .Physical And Chemical Properties Analysis
The boiling point of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is predicted to be 229.1±23.0°C, and its density is predicted to be 0.911±0.06 g/cm3 . Its pKa is predicted to be 14.02±0.10 .Scientific Research Applications
Medical Intermediate
This compound is used as a medical intermediate in the production of various pharmaceuticals. It’s particularly used in the synthesis of N-Desmethyl Terbinafine , a metabolite of Terbinafine . Terbinafine is an orally active, antimycotic allylamine related to naftifine .
Synthesis of (E)-1-chloro-6,6-dimethyl-2-heptene-4-alkyne
The compound is used in the synthesis of (E)-1-chloro-6,6-dimethyl-2-heptene-4-alkyne, a key intermediate in the production of synthetic hydrochloric acid Terbinafine . This process involves a hydrolysis reaction under the action of alkalis, a Sonogashira coupling reaction, and a reaction with a chlorination agent .
Synthesis of Novel Oligobipyridine Ligands
Although not directly related to “1-Hydroxy-6,6-dimethyl-2-heptene-4-yne”, similar compounds such as “6,6′-dimethyl-2,2′-bipyridyl” have been used in the synthesis of novel oligobipyridine ligands . It’s possible that “1-Hydroxy-6,6-dimethyl-2-heptene-4-yne” could have similar applications in the synthesis of novel ligands.
Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis of n-desmethyl terbinafine , a metabolite of Terbinafine, an orally active, antimycotic allylamine . Therefore, it can be inferred that the compound may interact with the same targets as Terbinafine, which primarily inhibits the enzyme squalene epoxidase, disrupting fungal cell membrane synthesis.
Mode of Action
As an intermediate in the synthesis of N-Desmethyl Terbinafine , it may share similar interactions with its targets. Terbinafine, for instance, inhibits squalene epoxidase, preventing the conversion of squalene to lanosterol, thereby disrupting ergosterol synthesis and leading to a deficiency in ergosterol within the fungal cell membrane .
Biochemical Pathways
The compound is likely involved in the ergosterol biosynthesis pathway, given its role as an intermediate in the synthesis of N-Desmethyl Terbinafine . By inhibiting squalene epoxidase, it prevents the conversion of squalene to lanosterol, leading to a buildup of squalene and a deficiency of ergosterol within the fungal cell membrane . This disrupts the integrity and function of the membrane, leading to fungal cell death .
Pharmacokinetics
Terbinafine is well-absorbed in the gastrointestinal tract, widely distributed in tissues and body fluids, metabolized in the liver, and excreted in the urine .
Result of Action
As an intermediate in the synthesis of n-desmethyl terbinafine , it may contribute to the antimycotic effects of Terbinafine, which include disruption of fungal cell membrane integrity and function, leading to fungal cell death .
properties
IUPAC Name |
(E)-6,6-dimethylhept-2-en-4-yn-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-9(2,3)7-5-4-6-8-10/h4,6,10H,8H2,1-3H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALYLLJOCKLAGD-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C/CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



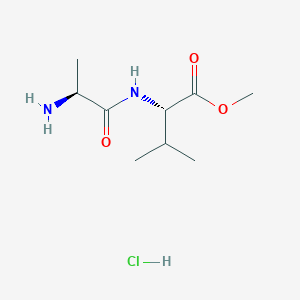
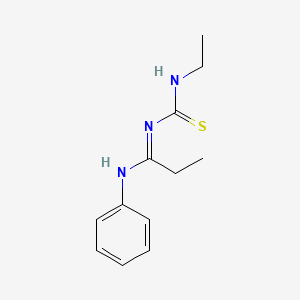
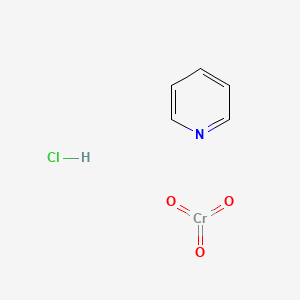
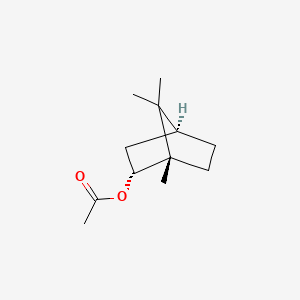
![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-[(4-aminophenyl)sulfonyl]amino]propyl]carbamic Acid tert-But](/img/structure/B1142029.png)